Ethyl 5-chloro-3-iodo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate
Overview
Description
Ethyl 5-chloro-3-iodo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate, or EPIC, is an organic compound that has become increasingly popular in scientific research due to its unique properties. EPIC has the ability to act as a catalyst or a reagent in different chemical reactions, making it a valuable tool in the laboratory. EPIC has also been used in a variety of biochemical and physiological studies, and its potential applications in the future are vast.
Scientific Research Applications
- Cancer Research
- The compound “1H-pyrrolo[2,3-b]pyridine” has been used in the design and synthesis of potent inhibitors for the fibroblast growth factor receptor (FGFR) . FGFRs play an essential role in various types of tumors, and targeting FGFRs represents an attractive strategy for cancer therapy .
- The methods of application involved the design and synthesis of a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 .
- The results showed that compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively). In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .
- Drug Design and Synthesis
- The compound “1H-pyrrolo[2,3-b]pyridine” has been used in the design and synthesis of a series of derivatives with potent activities against FGFR1, 2, and 3 . Among them, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively) .
- The methods of application involved the design and synthesis of a series of 1H-pyrrolo[2,3-b]pyridine derivatives .
- The results showed that compound 4h significantly reduced the migration and invasion abilities of 4T1 cells after treatment of 4h for 24 hours .
- Chemical Synthesis
- The compound “1H-pyrrolo[2,3-b]pyridine” has been used in the synthesis of various chemical compounds .
- The methods of application involved the design and synthesis of a series of 1H-pyrrolo[2,3-b]pyridine derivatives .
- The results showed that these derivatives have potential applications in various fields .
properties
IUPAC Name |
ethyl 5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClIN2O2/c1-2-16-10(15)8-7(12)6-3-5(11)4-13-9(6)14-8/h3-4H,2H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPNKKZRBYXENB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)N=CC(=C2)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClIN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90732186 | |
Record name | Ethyl 5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90732186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-chloro-3-iodo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate | |
CAS RN |
1132610-98-0 | |
Record name | Ethyl 5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90732186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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